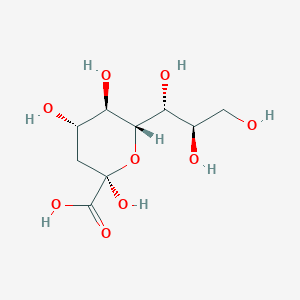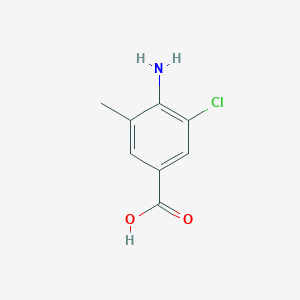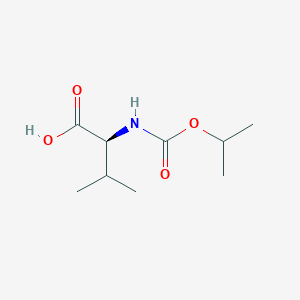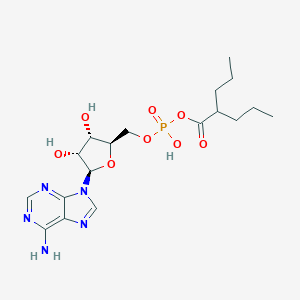
Deamino-alpha-neuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-alpha-neuraminic acid (DANA) is a sialic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food industry. DANA is a non-natural sialic acid that lacks the N-acetyl group, making it structurally distinct from other sialic acids.
Aplicaciones Científicas De Investigación
Neuraminidase Inhibition and Cardiac Disease
Research highlights the critical role of enzymes called neuraminidases (NEUs) in cardiovascular health. NEUs, by cleaving off sialic acids on cell surfaces, significantly impact cell communication and inflammatory responses. The activity of NEUs or the resultant sialic acid levels serve as diagnostic biomarkers for cardiovascular diseases such as atherosclerosis, myocardial infarction, and cardiomyopathies. Inhibiting NEU activity, as seen in various animal models, reduced inflammation, improved cardiac function, and enhanced vascular health. This positions NEU inhibition, potentially achieved through compounds like Deamino-alpha-neuraminic acid, as a promising therapeutic strategy for cardiac diseases (Heimerl et al., 2022).
Enzymatic and Biochemical Insights
This compound is closely related to the study of neuraminidases, enzymes that act upon sialic acids. Sialic acids, found in glycoproteins, glycolipids, and other cellular components, are integral to diverse physiological processes. Human sialidases, which this compound may influence, are present in various organs and cell types, with distinct roles and complexation with other proteins. The study of these enzymes contributes significantly to understanding and potentially treating diseases like sialidosis and galactosialidosis, where sialidase deficiency is a key factor (Achyuthan & Achyuthan, 2001).
Neurological Research
Investigations into neuraminic (sialic) acid, closely related to this compound, have underscored its critical role in biological systems, particularly concerning neurological conditions like amaurotic family idiocy and other disorders. These studies indicate that the structural and functional understanding of neuraminic acid derivatives can provide insights into animal physiology and potential therapeutic avenues (Saifer, Volk, & Aronson, 1959).
Propiedades
Número CAS |
144383-50-6 |
|---|---|
Fórmula molecular |
C9H16O9 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
Clave InChI |
CLRLHXKNIYJWAW-LSRLBZCKSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O |
Otros números CAS |
144383-50-6 |
Sinónimos |
poly(oligo)(3-deoxyglycero-galacto-nonulosonate) poly(oligo)KDN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)


![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)






